4',6-Didemethyl Papaverine

Description

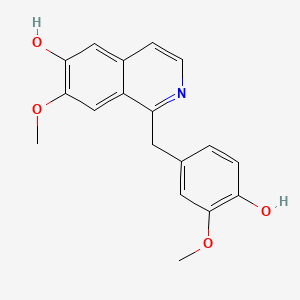

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-22-17-8-11(3-4-15(17)20)7-14-13-10-18(23-2)16(21)9-12(13)5-6-19-14/h3-6,8-10,20-21H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLURVVRTRZFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747613 | |

| Record name | 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57170-09-9 | |

| Record name | 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4',6-Didemethyl Papaverine: Structure, Properties, and Analytical Significance

Introduction: Unveiling a Key Metabolite in Forensic Toxicology

4',6-Didemethyl Papaverine, a secondary metabolite of the opium alkaloid Papaverine, has emerged as a molecule of significant interest, primarily within the domain of forensic toxicology. Unlike its parent compound, which has therapeutic applications as a vasodilator, 4',6-Didemethyl Papaverine's prominence lies in its utility as a biomarker. This guide provides a comprehensive technical overview of 4',6-Didemethyl Papaverine, delving into its chemical identity, physicochemical properties, metabolic origins, and the analytical methodologies pivotal for its detection. For researchers, scientists, and drug development professionals, understanding this compound is crucial for advancing forensic analysis and comprehending the metabolic fate of Papaverine.

Chemical Structure and Nomenclature

4',6-Didemethyl Papaverine, systematically known as 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol, is a derivative of Papaverine characterized by the removal of two methyl groups at the 4' and 6 positions of the parent molecule. This structural modification significantly alters its polarity and interaction with biological systems.

The parent compound, Papaverine, is chemically defined as 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline[1]. The demethylation at the 6-position of the isoquinoline ring and the 4'-position of the benzyl ring gives rise to 4',6-Didemethyl Papaverine.

Caption: Comparative structures of Papaverine and its metabolite, 4',6-Didemethyl Papaverine.

Physicochemical Properties: A Comparative Analysis

The demethylation of Papaverine to form 4',6-Didemethyl Papaverine results in predictable shifts in its physicochemical properties. The introduction of two hydroxyl groups increases the molecule's polarity, which in turn affects its solubility, boiling point, and chromatographic behavior. While extensive experimental data for 4',6-Didemethyl Papaverine is not widely published, we can infer its properties in comparison to the well-characterized Papaverine.

| Property | Papaverine | 4',6-Didemethyl Papaverine | Rationale for Predicted Change |

| Molecular Formula | C₂₀H₂₁NO₄[1] | C₁₈H₁₇NO₄ | Loss of two CH₂ groups |

| Molecular Weight | 339.39 g/mol [1] | 311.33 g/mol | Calculated based on formula |

| Melting Point | 147 °C | Predicted > 147 °C | Increased potential for hydrogen bonding |

| Water Solubility | Very slightly soluble | Predicted higher solubility | Increased polarity due to hydroxyl groups |

| LogP | 3.9 | Predicted < 3.9 | Increased hydrophilicity |

| pKa | 6.4 (basic) | Predicted to be similar | The basic nitrogen atom is retained |

Metabolic Pathway: From Papaverine to its Demethylated Metabolites

4',6-Didemethyl Papaverine is not typically synthesized chemically for therapeutic purposes; rather, it is a product of in vivo metabolism of Papaverine. The metabolic process primarily occurs in the liver and involves sequential demethylation reactions. The major urinary metabolite of Papaverine is 6-desmethyl papaverine (6-DMP), which can be further demethylated to form 4',6-didesmethylpapaverine (4',6-DDMP)[2].

This metabolic cascade is significant in the context of forensic analysis, as the detection of these metabolites can extend the window of detection for heroin use, in which Papaverine can be a contaminant.

Sources

Synthesis of 4',6-Didemethyl Papaverine from Papaverine: A Technical Guide for Researchers

This in-depth technical guide details a proposed methodology for the synthesis of 4',6-didemethyl papaverine, a significant metabolite of papaverine, from its parent compound. This guide is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of synthetic organic chemistry. We will delve into the strategic considerations for selective demethylation, a detailed, albeit hypothetical, experimental protocol, and the analytical techniques required for the characterization of the final product.

Introduction: The Significance of 4',6-Didemethyl Papaverine and the Synthetic Challenge

Papaverine, a benzylisoquinoline alkaloid isolated from the opium poppy (Papaver somniferum), is a potent vasodilator and smooth muscle relaxant.[1] Its metabolic pathway in vivo leads to several demethylated derivatives, among which 4',6-didemethyl papaverine (4',6-DDMP) is of particular interest. 4',6-DDMP serves as a crucial biomarker for monitoring heroin use, as papaverine is a natural component of illicit heroin preparations.[2][3][4] The availability of pure 4',6-DDMP as a reference standard is therefore essential for forensic and clinical toxicology.

The synthesis of 4',6-DDMP from papaverine presents a significant chemical challenge: the selective demethylation of two of the four methoxy groups present in the papaverine molecule. Papaverine possesses two methoxy groups on the isoquinoline ring system (at the 6- and 7-positions) and two on the benzyl substituent (at the 3'- and 4'-positions). The cleavage of aryl methyl ethers is a common transformation in organic synthesis, but achieving regioselectivity in a poly-methoxylated system requires careful selection of reagents and reaction conditions.[5]

Proposed Synthetic Pathway and Mechanism

The selective demethylation of papaverine to 4',6-didemethyl papaverine is anticipated to proceed via a Lewis acid-mediated cleavage of the aryl methyl ether bonds. Boron tribromide is a well-established reagent for this purpose. The reaction mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the formation of a phenoxy-boron species and methyl bromide. Subsequent hydrolysis of the boron-oxygen bonds during aqueous workup yields the desired hydroxyl groups.

Achieving selectivity for the 4' and 6 positions over the 3' and 7 positions is the critical challenge. This selectivity is likely influenced by a combination of electronic and steric factors within the papaverine molecule. The methoxy groups at the 6 and 4' positions may exhibit different electron densities and steric accessibility compared to their counterparts at the 7 and 3' positions, potentially allowing for a degree of selective reaction with BBr₃ under carefully controlled conditions.

Caption: Proposed reaction scheme for the synthesis of 4',6-Didemethyl Papaverine.

Experimental Protocol: A Hypothetical Procedure

Disclaimer: The following protocol is a proposed, hypothetical procedure based on established chemical principles for demethylation reactions. It has not been experimentally validated and should be adapted and optimized by qualified laboratory personnel. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Papaverine | ≥98% | e.g., Sigma-Aldrich |

| Boron tribromide (BBr₃), 1M in CH₂Cl₂ | Synthesis Grade | e.g., Sigma-Aldrich |

| Dichloromethane (CH₂Cl₂), anhydrous | ACS Grade, ≥99.8% | e.g., Fisher Scientific |

| Methanol (MeOH) | ACS Grade | e.g., Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | e.g., Fisher Scientific |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Fisher Scientific |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |

| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | e.g., Cambridge Isotope Labs |

Step-by-Step Methodology

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve papaverine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Demethylation Reaction:

-

Slowly add a solution of boron tribromide (2.2 eq) in CH₂Cl₂ to the stirred papaverine solution via the dropping funnel over a period of 30 minutes. The stoichiometry is chosen to provide a slight excess of BBr₃ per methoxy group to be cleaved, which may enhance selectivity.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Reaction Quench and Workup:

-

Upon completion of the reaction, cool the flask to 0 °C in an ice bath.

-

Carefully and slowly quench the reaction by the dropwise addition of methanol, followed by water.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is recommended to separate the desired product from starting material, mono-demethylated byproducts, and other impurities.

-

Collect the fractions containing the desired product (as indicated by TLC) and concentrate under reduced pressure to yield 4',6-didemethyl papaverine.

-

Caption: Step-by-step experimental workflow for the proposed synthesis.

Characterization of 4',6-Didemethyl Papaverine

Thorough characterization of the final product is crucial to confirm its identity and purity. The following analytical techniques are recommended:

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and specific method for the identification and quantification of 4',6-didemethyl papaverine.[2][3][4] The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for the target molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the product should show the disappearance of two methoxy singlet signals and the appearance of two new signals corresponding to the phenolic hydroxyl protons. The aromatic proton signals will also likely exhibit shifts compared to the starting papaverine.

-

¹³C NMR: The carbon NMR will confirm the absence of two methoxy carbon signals and the appearance of two new signals for the carbons bearing the hydroxyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of the product should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the newly formed phenolic groups.

-

Melting Point: The melting point of the purified product should be determined and compared to any available literature values.

Expected Analytical Data

| Technique | Expected Observations for 4',6-Didemethyl Papaverine |

| UPLC-MS/MS | A distinct peak at the expected retention time with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ and characteristic fragmentation patterns.[2][3][4] |

| ¹H NMR | Disappearance of two methoxy singlets (compared to papaverine's four singlets). Appearance of two new, broad singlets for the phenolic -OH groups. Shifts in the aromatic proton signals. |

| ¹³C NMR | Disappearance of two methoxy carbon signals. Shifts in the signals of the aromatic carbons, particularly those bonded to the new hydroxyl groups. |

| IR (KBr) | Broad O-H stretching band around 3200-3600 cm⁻¹. C-O stretching of phenols. Aromatic C-H and C=C stretching bands. |

Conclusion and Future Perspectives

This technical guide provides a comprehensive, though hypothetical, framework for the synthesis of 4',6-didemethyl papaverine from papaverine. The proposed method, centered on the use of boron tribromide, is grounded in established principles of organic chemistry. Successful execution of this synthesis will require careful optimization of reaction conditions to achieve the desired regioselectivity. The analytical methods outlined are essential for the unambiguous characterization of the final product.

The availability of a reliable synthetic route to 4',6-didemethyl papaverine will be of significant benefit to the forensic and clinical research communities by providing a certified reference material for the accurate detection and quantification of this important biomarker. Future work could explore alternative demethylating agents or protecting group strategies to further enhance the selectivity and yield of this challenging transformation. Additionally, enzymatic approaches, such as those utilizing cytochrome P450 enzymes, may offer a greener and more selective alternative to traditional chemical methods.[6][7]

References

-

Coles, R., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of Analytical Toxicology, 43(8), 616-623. Available from: [Link]

-

Coles, R., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. ResearchGate. Available from: [Link]

-

Shen, C., et al. (2019). Enzyme-catalyzed regio-selective demethylation of papaverine by CYP105D1. ResearchGate. Available from: [Link]

-

Llevot, A., & Meier, M. A. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Available from: [Link]

-

Shen, C., et al. (2019). Enzyme-catalyzed regio-selective demethylation of papaverine by CYP105D1. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4680, Papaverine. Retrieved January 16, 2026 from [Link].

-

Coles, R., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. PubMed. Available from: [Link]

Sources

- 1. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme-catalyzed regio-selective demethylation of papaverine by CYP105D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 4',6-Didemethyl Papaverine

This guide provides a comprehensive overview of the biosynthetic pathway leading to 4',6-didemethyl papaverine, a derivative of the benzylisoquinoline alkaloid papaverine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core enzymatic steps, precursor molecules, and the scientific evidence that has shaped our current understanding. We will explore the revised pathway of papaverine biosynthesis, a crucial prerequisite for understanding the formation of its demethylated analogues.

Introduction: The Significance of Papaverine and its Derivatives

Papaverine is a non-narcotic opium alkaloid found in the opium poppy, Papaver somniferum.[1] It is a member of the benzylisoquinoline alkaloid (BIA) family, a structurally diverse group of plant metabolites with a long history of medicinal use.[2][3] Unlike the morphinan alkaloids also present in opium, such as morphine and codeine, papaverine does not possess significant analgesic properties. Instead, it is clinically utilized as a vasodilator and antispasmodic agent. The unique chemical structure of papaverine, featuring a fully O-methylated isoquinoline ring system, has made its biosynthesis a subject of intense scientific investigation for over a century.[4][5][6]

Derivatives of papaverine, such as 4',6-didemethyl papaverine, are of significant interest for several reasons. They can serve as precursors for the synthesis of novel pharmaceutical compounds, and their natural occurrence can provide insights into the flexibility and promiscuity of the enzymatic machinery in alkaloid biosynthesis. Understanding the formation of these derivatives is paramount for metabolic engineering efforts aimed at producing specific, high-value alkaloids in microbial systems.[7][8][9]

Revisiting the Papaverine Biosynthetic Pathway: A Paradigm Shift

For many years, the biosynthesis of papaverine was thought to proceed through the precursor norlaudanosoline, which would undergo a series of O-methylations to form tetrahydropapaverine, the direct precursor to papaverine.[4][5][6] However, recent and compelling experimental data have led to a significant revision of this long-held hypothesis.[4][6][10]

The contemporary and evidence-based pathway establishes (S)-reticuline as the central precursor for papaverine biosynthesis.[4][6][10] This pivotal discovery reshaped our understanding and provided a new framework for elucidating the subsequent enzymatic steps.

From (S)-Reticuline to Papaverine: The N-Methylated Pathway

The major biosynthetic route to papaverine proceeds through a series of N-methylated intermediates. This pathway is initiated by the methylation of (S)-reticuline and culminates in the aromatization of the B-ring of tetrahydropapaverine.

The key steps are as follows:

-

Methylation of (S)-Reticuline to (S)-Laudanine: The pathway branches off from the central BIA pathway at (S)-reticuline. The first committed step is the methylation of the 7-hydroxyl group of (S)-reticuline to yield (S)-laudanine. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.[4]

-

Further Methylation to Laudanosine: (S)-Laudanine undergoes a second methylation, this time at the 3'-hydroxyl group, to form laudanosine. Both laudanine and laudanosine are known alkaloids found in the opium poppy.[4][10]

-

N-Demethylation of Laudanosine to Tetrahydropapaverine: A crucial and mechanistically interesting step is the removal of the N-methyl group from laudanosine to produce tetrahydropapaverine.[4][10] While the specific enzyme responsible for this N-demethylation in papaverine biosynthesis has not been fully characterized, N-demethylation is a known reaction in alkaloid metabolism, often catalyzed by enzymes such as cytochrome P450s or 2-oxoglutarate/Fe(II)-dependent dioxygenases.[11][12]

-

Aromatization to Papaverine: The final stage of the pathway involves the aromatization of the B-ring of tetrahydropapaverine. This process is not a single-step reaction but proceeds through a newly identified intermediate, 1,2-dihydropapaverine .[4][10] The conversion of tetrahydropapaverine to 1,2-dihydropapaverine and its subsequent dehydrogenation to papaverine is likely catalyzed by an oxidase.[4][10]

The following diagram illustrates the revised biosynthetic pathway of papaverine:

Figure 1: The revised biosynthetic pathway of papaverine from (S)-reticuline.

The Biosynthesis of 4',6-Didemethyl Papaverine: A Hypothetical Pathway

While the biosynthesis of papaverine is now better understood, the specific pathway leading to 4',6-didemethyl papaverine is not explicitly detailed in the current literature. However, based on the established papaverine pathway and the general principles of alkaloid biosynthesis, we can propose a logical and scientifically sound hypothetical pathway.

The formation of 4',6-didemethyl papaverine could occur through two primary mechanisms:

-

Incomplete Methylation of a Precursor: It is plausible that the O-methyltransferases involved in the papaverine pathway exhibit a degree of substrate promiscuity or that under certain physiological conditions, the methylation process is incomplete. In this scenario, a precursor molecule that is not fully methylated at the 4' and 6 positions could proceed through the remainder of the biosynthetic pathway.

-

Specific Demethylation of Papaverine or an Intermediate: A more likely mechanism involves the action of specific O-demethylases on either papaverine itself or a late-stage intermediate. O-demethylation is a known reaction in plant secondary metabolism, often catalyzed by 2-oxoglutarate/Fe(II)-dependent dioxygenases.[11][13] These enzymes play a crucial role in modifying the structure and activity of various alkaloids.

The following diagram outlines a proposed pathway for the formation of 4',6-didemethyl papaverine via the demethylation of papaverine:

Figure 2: Proposed final step in the biosynthesis of 4',6-didemethyl papaverine.

Experimental Protocols for Pathway Elucidation

The elucidation of the papaverine biosynthetic pathway has relied on a combination of classical tracer studies and modern molecular biology techniques. For researchers aiming to investigate the biosynthesis of 4',6-didemethyl papaverine, a similar multi-faceted approach is recommended.

Key Experimental Workflows

| Experiment | Objective | Methodology | Expected Outcome |

| Tracer Studies with Labeled Precursors | To determine the direct precursor of 4',6-didemethyl papaverine. | Administer stable isotope-labeled (e.g., ¹³C or ¹⁵N) papaverine or late-stage intermediates to P. somniferum cell cultures or seedlings. Analyze the incorporation of the label into 4',6-didemethyl papaverine using LC-MS/MS. | Identification of the immediate precursor that is converted to the target molecule. |

| Enzyme Assays with Recombinant Proteins | To identify and characterize the putative O-demethylase(s). | Express candidate genes (e.g., from the 2-oxoglutarate/Fe(II)-dependent dioxygenase family) in a heterologous system (e.g., E. coli or yeast). Purify the recombinant proteins and perform in vitro assays with papaverine as the substrate. | Confirmation of enzymatic activity and determination of kinetic parameters. |

| Virus-Induced Gene Silencing (VIGS) | To validate the in vivo function of candidate genes. | Infiltrate P. somniferum plants with an Agrobacterium strain carrying a VIGS construct targeting the candidate O-demethylase gene(s). Analyze the alkaloid profile of the silenced plants using HPLC or LC-MS. | A significant reduction in the accumulation of 4',6-didemethyl papaverine in silenced plants would confirm the gene's role. |

The following diagram outlines a general experimental workflow for identifying the enzymes involved in the formation of 4',6-didemethyl papaverine:

Figure 3: Experimental workflow for the characterization of biosynthetic enzymes.

Conclusion and Future Directions

The study of benzylisoquinoline alkaloid biosynthesis is a dynamic field, with new discoveries continually refining our understanding. The revised pathway to papaverine, centered on (S)-reticuline, provides a solid foundation for exploring the formation of its numerous derivatives, including 4',6-didemethyl papaverine.

Future research should focus on the definitive identification and characterization of the enzymes responsible for the later steps of the papaverine pathway, particularly the N-demethylase and the terminal oxidase. For 4',6-didemethyl papaverine, the primary research goal is to identify and characterize the putative O-demethylase(s) responsible for its formation. Success in these areas will not only quench a long-standing scientific curiosity but also pave the way for the synthetic biology-based production of a wide range of valuable pharmaceutical compounds.

References

-

Han, X., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 71(11-12), 1305-1312. [Link]

-

Han, X., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. scite.ai. [Link]

-

Facchini, P. J., & De Luca, V. (2000). Opium poppy and Madagascar periwinkle: model systems for cellular and molecular studies of plant secondary metabolism. The Plant Cell, 12(9), 1641-1652. [Link]

-

Li, Y., et al. (2022). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 13, 988703. [Link]

-

Torres, M. A., et al. (2021). Papaver somniferum L. taxonomy, uses and new insight in poppy alkaloid pathways. iForest - Biogeosciences and Forestry, 14(3), 251. [Link]

-

Han, X., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. PubMed. [Link]

-

Han, X., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Request PDF. [Link]

-

Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid biosynthesis in opium poppy. Frontiers in Plant Science, 4, 243. [Link]

-

Zhu, Y., et al. (2023). Advancements in Microbial Cell Engineering for Benzylisoquinoline Alkaloid Production. ACS Synthetic Biology, 12(6), 1551-1563. [Link]

-

Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647-662. [Link]

-

Agarwal, P., et al. (2019). 3′O-Methyltransferase, Ps3′OMT, from opium poppy: involvement in papaverine biosynthesis. Plant Cell Reports, 38(10), 1235-1248. [Link]

-

Singh, R., et al. (2023). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules, 28(8), 3460. [Link]

-

Desgagné-Penix, I., et al. (2012). Systematic silencing of benzylisoquinoline alkaloid biosynthetic genes reveals the major route to papaverine in opium poppy. The Plant Journal, 72(2), 329-340. [Link]

-

Farrow, S. C., & Facchini, P. J. (2013). Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy. Journal of Biological Chemistry, 288(40), 28997-29012. [Link]

-

Pyne, K., et al. (2022). Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. Proceedings of the National Academy of Sciences, 119(33), e2202613119. [Link]

-

Singh, R., et al. (2023). Papaverine and Its Mechanism of Action. Encyclopedia.pub. [Link]

-

Rueffer, M., et al. (1981). (S)-norlaudanosoline synthase: the first enzyme in the benzylisoquinoline biosynthetic pathway. FEBS Letters, 129(1), 5-9. [Link]

-

Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Plant Science, 1, 14. [Link]

-

Pyne, K., et al. (2022). Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. National Library of Medicine. [Link]

-

Hashimoto, T., & Yamada, Y. (1994). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences, 91(25), 11844-11849. [Link]

-

Thavaneswaran, S., et al. (2006). N-Demethylation of Alkaloids. Natural Product Communications, 1(10), 1934578X0600101001. [Link]

-

Pathak, S., et al. (2022). DNA methylation orchestrates secondary metabolite biosynthesis and transport in Papaver somniferum. PLOS ONE, 17(11), e0277893. [Link]

-

Lichman, B. R. (2021). The scaffold-forming steps of plant alkaloid biosynthesis. Natural Product Reports, 38(1), 103-128. [Link]

Sources

- 1. Benzylisoquinoline alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. The biosynthesis of papaverine proceeds via (S)-reticuline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. [PDF] Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast | Semantic Scholar [semanticscholar.org]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The In Vivo Transformation of Papaverine: A Technical Guide to Understanding 4',6-Didemethyl Papaverine Formation

This guide provides an in-depth exploration of the in vivo metabolic pathway of papaverine, with a specific focus on its sequential demethylation to 4',6-didemethyl papaverine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents detailed experimental methodologies, and offers field-proven insights into the study of this critical biotransformation.

Introduction: The Significance of Papaverine Metabolism

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy, is utilized clinically for its vasodilatory and smooth muscle relaxant properties.[1] Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The primary route of papaverine metabolism is hepatic, involving extensive biotransformation before excretion.[2][3][4] Understanding the metabolic cascade, particularly the formation of active or inactive metabolites, is paramount for predicting drug-drug interactions, assessing potential toxicities, and optimizing therapeutic regimens.

The progressive O-demethylation of papaverine to its monodemethylated intermediates, such as 6-desmethyl papaverine (6-DMP), and subsequently to the didemethylated metabolite, 4',6-didesmethyl papaverine (4',6-DDMP), represents a key pathway in its clearance. The characterization of this pathway is not only crucial for fundamental pharmacological studies but also has forensic applications, where papaverine and its metabolites can serve as biomarkers for heroin use.[5][6] This guide will elucidate the enzymatic machinery responsible for this transformation and provide a comprehensive framework for its in vivo investigation.

The Metabolic Pathway: From Papaverine to 4',6-Didemethyl Papaverine

The in vivo conversion of papaverine to 4',6-didemethyl papaverine is a two-step demethylation process, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[7][8][9] These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics.[7][9]

The proposed metabolic sequence is as follows:

-

Step 1: 6-O-Demethylation. Papaverine first undergoes demethylation at the 6-position to form the major metabolite, 6-desmethyl papaverine (6-DMP).

-

Step 2: 4'-O-Demethylation. Subsequently, 6-DMP is further demethylated at the 4'-position to yield 4',6-didesmethyl papaverine (4',6-DDMP).

Studies in rats have confirmed the presence of both monodemethylated and bis-demethylated metabolites in bile, with 4',6-desmethylpapaverine being identified as a key product.[10] While the specific human CYP isozymes responsible for each step have not been definitively elucidated in the available literature, the process of O-demethylation is a well-established function of various CYP enzymes.[9]

Figure 1: Metabolic pathway of papaverine to 4',6-didemethyl papaverine.

In Vivo Experimental Protocol: A Framework for Investigation

The following protocol provides a robust methodology for studying the in vivo metabolism of papaverine in a preclinical setting. This protocol is designed to be a self-validating system, with each step carefully considered to ensure data integrity and reproducibility.

Rationale for Animal Model Selection

The selection of an appropriate animal model is a critical first step in any in vivo study.[11][12] Rodents, particularly rats, are frequently used in drug metabolism studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[13][14] Importantly, studies have shown that rats metabolize papaverine to its demethylated products, making them a relevant model for investigating the formation of 4',6-DDMP.[10] When selecting a model, it is crucial to consider the expression and activity of drug-metabolizing enzymes and ensure they are reasonably predictive of human metabolism.[15]

Experimental Design and Dosing

-

Animal Model: Male Wistar rats (200-250 g).

-

Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Grouping:

-

Group 1: Vehicle control (e.g., corn oil or appropriate vehicle).

-

Group 2: Papaverine (e.g., 100 mg/kg, oral gavage). A dose of 200 mg/kg has also been reported in studies.[16]

-

-

Administration: Papaverine is administered as a single oral dose. Oral administration is chosen to mimic a common clinical route and to account for first-pass metabolism.[3]

Sample Collection

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces. Samples are collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) post-dose.

-

Blood (Plasma): Blood samples (approximately 0.25 mL) are collected via a cannulated vessel (e.g., jugular vein) or from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose. Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.

-

Sample Handling: All biological samples should be immediately frozen and stored at -80°C until analysis to prevent degradation of the analytes.

Figure 2: In vivo experimental workflow for papaverine metabolism study.

Sample Preparation for Analysis

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove interfering substances.[17][18]

-

Plasma: Protein precipitation is a common and effective method.[19] To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample). Vortex vigorously and centrifuge at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins. The clear supernatant is then transferred for analysis.

-

Urine: A simple "dilute and shoot" approach may be sufficient. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples and to concentrate the analytes.[17] A modified Waters® MCX™ microelution method has been successfully used for the extraction of papaverine and its metabolites from urine.[6]

Bioanalytical Method: LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.[19]

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., Waters BEH C18) is suitable for separating papaverine and its more polar metabolites.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 20 mM ammonium formate in water) and an organic phase (e.g., 20 mM ammonium formate in methanol) is typically employed.[6]

-

Flow Rate: A flow rate of around 0.4 mL/min is common.[6]

-

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI+) is effective for these nitrogen-containing compounds.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring a specific product ion after fragmentation. This provides a high degree of specificity.

-

Data Presentation and Interpretation

The data obtained from the LC-MS/MS analysis can be used to determine the pharmacokinetic profiles of papaverine and its metabolites.

Quantitative Data Summary

The following table summarizes representative concentration ranges of papaverine and its metabolites found in human urine samples, which can serve as a reference for expected values in preclinical studies.[5][6]

| Analyte | Concentration Range (ng/mL) in Human Urine |

| Papaverine | 0.10 - 994 |

| 6-Desmethyl Papaverine (6-DMP) | 0.10 - 462 |

| 4',6-Didemethyl Papaverine (4',6-DDMP) | 0.12 - 218 |

Pharmacokinetic Parameters

Pharmacokinetic parameters for papaverine have been reported, with an elimination half-life of approximately 1.5 to 2 hours.[1] The half-life can vary between species.[2] Analysis of the plasma concentration-time data will allow for the calculation of key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both the parent drug and its metabolites. This information is critical for understanding the rate and extent of metabolism.

Conclusion

This technical guide provides a comprehensive overview of the in vivo metabolism of papaverine to 4',6-didemethyl papaverine. By understanding the underlying enzymatic processes and employing robust experimental and analytical methodologies, researchers can gain valuable insights into the disposition of this important therapeutic agent. The protocols and information presented herein are intended to serve as a foundational resource for scientists and professionals in the field of drug development, facilitating further research and a deeper understanding of papaverine's pharmacology.

References

-

Characterization of high-H2O2-tolerant bacterial cytochrome P450 CYP105D18: insights into papaverine N-oxidation. National Institutes of Health. Available at: [Link]

-

Recent advancements in the bioactive alkaloids analysis in plant and biological specimen: From the perspective of activity, sample preparation, and analytical method selection. PubMed. Available at: [Link]

-

Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]

-

In vitro biotransformation of papaverine by CYP105D1. HPLC analysis of... ResearchGate. Available at: [Link]

-

How necessary are animal models for modern drug discovery? Taylor & Francis Online. Available at: [Link]

-

Analysis of Tropane Alkaloids in Biological Matrices. ResearchGate. Available at: [Link]

-

ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC. Available at: [Link]

-

A Structured Approach to Optimizing Animal Model Selection for Human Translation. SAGE Journals. Available at: [Link]

-

Papaverine, an opium alkaloid influences hepatic and pulmonary glutathione S-transferase activity and glutathione content in rats. PubMed. Available at: [Link]

-

In vivo and in vitro study of papaverine and its major metabolites. ResearchGate. Available at: [Link]

-

Animal Model for Research. Creative Biolabs. Available at: [Link]

-

The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. ResearchGate. Available at: [Link]

-

Papaverine. Wikipedia. Available at: [Link]

-

Metabolism of papaverine. II. Species differences. PubMed. Available at: [Link]

-

Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms. PubMed. Available at: [Link]

-

Metabolism of papaverine. I. Identification of metabolites in rat bile. PubMed. Available at: [Link]

-

Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study. PubMed. Available at: [Link]

-

Time-dependent papaverine biotransformation by the CYP105D1-based... ResearchGate. Available at: [Link]

-

Papaverine attenuates the progression of alpha naphthylisothiocyanate induce cholestasis in rats. National Institutes of Health. Available at: [Link]

-

Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. National Institutes of Health. Available at: [Link]

-

LC/MS analysis of plasma samples from PPMI. Protocols.io. Available at: [Link]

-

Development of a LC-MS/MS method for the determination of CKD-712 in rat plasma: Application to a pharmacokinetic study in rats. PubMed. Available at: [Link]

-

Papaverine. Deranged Physiology. Available at: [Link]

-

Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. National Institutes of Health. Available at: [Link]

-

HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. Available at: [Link]

-

HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. PubMed. Available at: [Link]

-

In vivo and in vitro study of papaverine and its major metabolites. ResearchGate. Available at: [Link]

-

Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]

Sources

- 1. Papaverine - Wikipedia [en.wikipedia.org]

- 2. Metabolism of papaverine. II. Species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. researchgate.net [researchgate.net]

- 6. Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of high-H2O2-tolerant bacterial cytochrome P450 CYP105D18: insights into papaverine N-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of papaverine. I. Identification of metabolites in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. ijrpc.com [ijrpc.com]

- 13. Papaverine, an opium alkaloid influences hepatic and pulmonary glutathione S-transferase activity and glutathione content in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Animal Model for Research - Creative Biolabs [creative-biolabs.com]

- 15. bioivt.com [bioivt.com]

- 16. Papaverine attenuates the progression of alpha naphthylisothiocyanate induce cholestasis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijisrt.com [ijisrt.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics of 4',6-Didemethyl Papaverine in Humans

For: Researchers, scientists, and drug development professionals.

Executive Summary

Papaverine, a benzylisoquinoline alkaloid, undergoes extensive metabolism in humans. One of its key metabolites, 4',6-didemethyl papaverine (DDMP), serves as a potential biomarker for papaverine administration. A thorough understanding of the pharmacokinetic profile of DDMP is crucial for its validation as a biomarker and for a comprehensive understanding of papaverine's disposition. This guide provides a detailed framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) of DDMP in humans. While direct pharmacokinetic data for DDMP is limited, this document synthesizes known information about the parent compound, papaverine, and established principles of pharmacokinetic investigation to propose a robust study design. The protocols and methodologies outlined herein are designed to yield high-fidelity data suitable for regulatory and clinical contexts.

Introduction: The Rationale for Studying 4',6-Didemethyl Papaverine

Papaverine is a vasodilator with a long history of clinical use.[1] It is almost entirely metabolized in the body, primarily by the liver, before being excreted in the urine as inactive conjugates.[2][3] The metabolites of papaverine, including 4',6-didemethyl papaverine (DDMP), have been investigated as biomarkers to prolong the detection window of heroin use, as papaverine is a common adulterant.[4] The utility of DDMP as a biomarker is contingent on its pharmacokinetic characteristics, such as its formation rate, distribution, and elimination half-life. A longer half-life compared to the parent drug or other markers like 6-acetylmorphine would extend its detection window.[4]

This guide presents a comprehensive strategy for a formal pharmacokinetic study of DDMP in humans. It outlines the predicted ADME profile based on physicochemical principles and data from the parent drug, details a clinical study design, provides step-by-step bioanalytical protocols, and specifies the necessary data analysis techniques.

Predicted Pharmacokinetic Profile of 4',6-Didemethyl Papaverine

The chemical structure of DDMP, being more polar than papaverine due to the presence of two phenolic hydroxyl groups, allows for several evidence-based predictions regarding its pharmacokinetic behavior.

Absorption

Following oral administration of papaverine, DDMP is formed via metabolism. The systemic exposure to DDMP will be dependent on the extent of papaverine's absorption and subsequent first-pass metabolism. Papaverine itself exhibits significant first-pass metabolism, with an oral bioavailability that can be variable.[5][6] It is anticipated that DDMP will be readily formed in the liver.

Distribution

The increased polarity of DDMP suggests a lower volume of distribution compared to papaverine. Its ability to bind to plasma proteins, which is approximately 90% for papaverine, may be reduced.[7] Penetration across the blood-brain barrier is also expected to be significantly lower than that of its parent compound.

Metabolism

DDMP is a product of sequential O-demethylation of papaverine. As a phenolic compound, it is a prime substrate for Phase II conjugation reactions. The primary metabolic pathway for DDMP is expected to be glucuronidation and sulfation of the hydroxyl groups, leading to the formation of water-soluble conjugates. These conjugates are typically pharmacologically inactive and are readily excreted.[2][8]

Excretion

The polar conjugates of DDMP are predicted to be efficiently eliminated by the kidneys. It is known that about 50% of papaverine metabolites are excreted in the urine within 48 hours, almost entirely in conjugated form.[8][9] The elimination half-life of DDMP is hypothesized to be longer than that of papaverine (1.5-2 hours), which would support its utility as a longer-term biomarker.[3]

Design and Execution of a Human Pharmacokinetic Study

A definitive characterization of DDMP pharmacokinetics requires a well-controlled clinical study. The following design incorporates best practices for human ADME investigations.[10]

Study Population

A cohort of healthy adult volunteers (typically 18-55 years of age) with normal renal and hepatic function would be recruited. Exclusion criteria should include concurrent medications, smoking, and a history of significant medical conditions to minimize variability.

Clinical Protocol

A single-dose, open-label design is recommended. Following an overnight fast, subjects would receive a single oral dose of a standardized papaverine formulation. Serial blood and urine samples would be collected over a 48- to 72-hour period to capture the complete pharmacokinetic profile of both papaverine and DDMP.

Table 1: Sample Collection Schedule

| Time Point | Blood (Plasma) | Urine (Interval) |

| Pre-dose (0 hr) | ✓ | |

| 0.5, 1, 1.5, 2, 3, 4, 6, 8 hrs | ✓ | |

| 12, 18, 24, 36, 48 hrs | ✓ | |

| 0-4, 4-8, 8-12, 12-24, 24-48 hrs | ✓ |

Bioanalytical Methodology

The quantification of DDMP and papaverine in plasma and urine requires a sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[11][12]

Detailed Experimental Protocols

Protocol for Quantification of DDMP in Human Plasma

-

Sample Preparation (Solid-Phase Extraction):

-

To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of DDMP).

-

Load the sample onto a pre-conditioned mixed-mode solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analyte and internal standard with an acidic organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.

-

Utilize a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for detection and quantification.

-

Protocol for Quantification of DDMP in Human Urine

For the analysis of total DDMP (free and conjugated), a hydrolysis step is required.

-

Sample Preparation (Hydrolysis and Extraction):

-

To 100 µL of urine, add an internal standard and a solution of β-glucuronidase/arylsulfatase.

-

Incubate the mixture to enzymatically cleave the glucuronide and sulfate conjugates.

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the deconjugated DDMP.

-

Evaporate the organic layer and reconstitute the residue.

-

-

LC-MS/MS Analysis:

-

Proceed with the same LC-MS/MS conditions as described for plasma analysis.

-

Data Analysis and Pharmacokinetic Modeling

Pharmacokinetic Parameter Calculation

Non-compartmental analysis (NCA) will be used to determine the key pharmacokinetic parameters for both papaverine and its metabolite, DDMP, from the plasma concentration-time data.

Table 2: Key Pharmacokinetic Parameters for Evaluation

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve extrapolated to infinity |

| t½ | Elimination half-life |

| CL/F | Apparent total clearance (for parent drug) |

| Vd/F | Apparent volume of distribution (for parent drug) |

| fm | Fraction of parent drug metabolized to the metabolite |

| CLR | Renal clearance |

Urinary Excretion Analysis

The cumulative amount of DDMP excreted in the urine will be calculated from the urine concentration data and collection interval volumes. This will allow for the determination of renal clearance.

Visualizing Key Pathways and Workflows

Proposed Metabolic Pathway of Papaverine

The following diagram illustrates the biotransformation of papaverine to DDMP and its subsequent conjugation.

Caption: Workflow for the pharmacokinetic characterization of DDMP.

Conclusion

The comprehensive characterization of the pharmacokinetics of 4',6-didemethyl papaverine is an essential step in validating its use as a biomarker and fully understanding the disposition of papaverine in humans. This guide provides a scientifically rigorous framework for conducting such a study. The successful execution of these protocols will yield invaluable data for the fields of drug metabolism, clinical pharmacology, and forensic toxicology.

References

- Garrett, E. R., Roseboom, H., Green Jr, J. R., & Schuermann, W. (1978). Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms. International journal of clinical pharmacology and biopharmacy, 16(5), 193–208.

-

PubMed. (1978). Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms. Retrieved from [Link]

-

National Institutes of Health. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study. Retrieved from [Link]

-

Hong Kong Department of Health. (n.d.). Papaverine hydrochloride Solution for Injection. Retrieved from [Link]

-

MDPI. (n.d.). Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Retrieved from [Link]

-

ResearchGate. (n.d.). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacokinetics of papaverine in man. Retrieved from [Link]

-

Wikipedia. (n.d.). Papaverine. Retrieved from [Link]

-

PubMed. (n.d.). The influence of dosage form on papaverine bioavailability. Retrieved from [Link]

-

National Institutes of Health. (2024). Trace papaverine analysis in biological samples after preconcentration by UA-D-μ-SPE method using a new magnetic GO–MOF nanocomposite. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Metabolism of Papaverine IV. Urinary Elimination of Papaverine Metabolites in Man. Retrieved from [Link]

-

MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

-

American Journal of Physiology-Legacy Content. (n.d.). Rate of Papaverine Metabolism in Man. Retrieved from [Link]

-

National Institutes of Health. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

Sources

- 1. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. Pharmacokinetics of papaverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms. | Semantic Scholar [semanticscholar.org]

- 6. Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Papaverine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of papaverine IV. Urinary elimination of papaverine metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]

Biological activity of 4',6-Didemethyl Papaverine

An In-depth Technical Guide to the Biological Activity of 4',6-Didemethyl Papaverine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the systematic investigation of the biological activities of 4',6-Didemethyl Papaverine (4,6-DDMP), a primary metabolite of the well-known benzylisoquinoline alkaloid, Papaverine. While Papaverine is extensively characterized as a non-selective phosphodiesterase (PDE) inhibitor and smooth muscle relaxant, the intrinsic pharmacological profile of 4,6-DDMP remains largely unexplored, with current literature focusing almost exclusively on its role as a forensic biomarker for heroin consumption.[1] This document outlines a logical, multi-pronged experimental strategy to elucidate the core biological functions of 4,6-DDMP. We will detail the rationale and step-by-step protocols for investigating its potential as a PDE inhibitor, its vasodilatory and antispasmodic properties, and its cytotoxic profile. The proposed workflows are designed to be self-validating and provide a clear path for researchers and drug development professionals to build a comprehensive understanding of this understudied compound, leveraging the known activities of its parent molecule as a scientific foundation.

Introduction: The Knowledge Gap

Papaverine is a naturally occurring alkaloid derived from the opium poppy, Papaver somniferum.[2] Unlike other opium alkaloids, it lacks significant analgesic properties but is a potent vasodilator and smooth muscle relaxant.[3][4] Its mechanism of action is primarily attributed to the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), which leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][5] This increase in second messengers results in the relaxation of vascular, bronchial, and gastrointestinal smooth muscle.[2][6]

Upon hepatic metabolism, Papaverine is demethylated to form metabolites, including 6-Desmethylpapaverine (6-DMP) and 4',6-Didemethyl Papaverine (4,6-DDMP). While these metabolites have been successfully utilized as urinary biomarkers to extend the detection window of illicit heroin use, their own biological activities have not been systematically investigated.[1]

This presents a significant knowledge gap. The demethylation at the 4' and 6 positions represents a substantial structural change that could profoundly alter the compound's pharmacological properties. It could modify its affinity and selectivity for PDE isoenzymes, alter its interaction with other targets like ion channels, or introduce entirely new biological functions. This guide, therefore, serves as a detailed roadmap for the scientific community to systematically characterize the biological activity of 4',6-DDMP.

Core Investigative Pathways

We propose a three-tiered approach to build a foundational biological profile for 4,6-DDMP, directly comparing its activity to the parent compound, Papaverine, at each stage.

Investigation of Phosphodiesterase (PDE) Inhibition

Rationale and Causality: The primary mechanism of Papaverine is PDE inhibition.[3][5] It is therefore logical to hypothesize that 4,6-DDMP may retain this activity. The key scientific question is how the removal of two electron-donating methoxy groups affects the molecule's binding affinity and selectivity across the various PDE families. For instance, Papaverine is known to inhibit PDE10A, an enzyme concentrated in the brain's striatum.[3] Determining if 4,6-DDMP has altered selectivity for PDE10A, or perhaps for PDE5 (a key target in erectile dysfunction and pulmonary hypertension), is of high scientific value.[7] A broad-spectrum enzymatic assay is the most direct and reliable method to answer this question.

Experimental Protocol: Fluorescence Polarization-Based PDE Inhibition Assay

This protocol provides a robust, high-throughput method for measuring the inhibition of a panel of recombinant human PDE enzymes (e.g., PDE1, PDE3, PDE4, PDE5, PDE10A).

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).

-

Reconstitute fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP) in the assay buffer to a working concentration (typically in the low nanomolar range, based on the enzyme's Km value).

-

Reconstitute recombinant human PDE enzymes in assay buffer to a concentration that yields ~20-30% substrate hydrolysis in the reaction time.

-

Prepare serial dilutions of 4,6-DDMP, Papaverine (as a positive control), and a known selective inhibitor for each PDE subtype (e.g., Sildenafil for PDE5) in 100% DMSO, followed by a final dilution in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of diluted compound (4,6-DDMP or controls) to appropriate wells. For 'no enzyme' and 'vehicle control' wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

-

Add 10 µL of the fluorescently labeled substrate to all wells.

-

Initiate the reaction by adding 5 µL of the diluted PDE enzyme to all wells except the 'no enzyme' controls.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

Stop the reaction by adding 10 µL of a binding solution containing a fluorescently labeled antibody specific for the hydrolyzed product (e.g., anti-AMP/GMP antibody).

-

Incubate for another 30 minutes to allow for binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence polarization reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Anticipated Data Presentation:

The results should be summarized in a clear, comparative table.

| Compound | PDE1A (IC50, µM) | PDE4B (IC50, µM) | PDE5A (IC50, µM) | PDE10A (IC50, µM) |

| Papaverine | Value | Value | Value | Value |

| 4',6-DDMP | Value | Value | Value | Value |

| Sildenafil | >100 | >100 | Value | >100 |

Signaling Pathway Visualization:

Caption: Mechanism of PDE inhibition leading to smooth muscle relaxation.

Investigation of Vasodilatory and Antispasmodic Activity

Rationale and Causality: If 4,6-DDMP demonstrates PDE inhibitory activity, it is highly probable that it will induce smooth muscle relaxation. An ex vivo organ bath, or myograph, experiment provides a functional measure of this effect in a physiologically relevant tissue, such as the aorta.[8] This assay is a gold-standard method for quantifying vasodilation.[8] By pre-constricting isolated aortic rings with an agent like phenylephrine (an α1-adrenergic agonist), we can create a state of tonic contraction. The subsequent addition of a test compound allows for the precise measurement of its relaxant potency (EC50) and efficacy (% relaxation). This self-validating system directly links enzymatic inhibition (from the PDE assay) to a functional tissue response.

Experimental Protocol: Isometric Tension Myography of Isolated Aortic Rings

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) according to approved institutional protocols.

-

Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Under a dissecting microscope, remove adhering connective and adipose tissue.

-

Cut the aorta into 2-3 mm wide rings. For some rings, the endothelium can be mechanically removed by gently rubbing the lumen with a fine wire to test for endothelium-dependent effects.

-

-

Mounting and Equilibration:

-

Mount each aortic ring on two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

-

Connect the upper hook to an isometric force transducer linked to a data acquisition system.

-

Gradually stretch the rings to a baseline passive tension of 1.5-2.0 g and allow them to equilibrate for 60-90 minutes, replacing the buffer every 20 minutes.

-

-

Viability and Contraction:

-

Assess tissue viability by inducing a contraction with a high-potassium solution (KCl, 60 mM).

-

After washing out the KCl and allowing the tension to return to baseline, induce a stable submaximal contraction with phenylephrine (PE, ~1 µM).

-

-

Cumulative Concentration-Response Curve:

-

Once the PE-induced contraction has plateaued, add cumulative concentrations of 4,6-DDMP or Papaverine to the organ bath in a stepwise manner (e.g., from 1 nM to 100 µM).

-

Allow the relaxation response to stabilize at each concentration before adding the next.

-

At the end of the experiment, add a supra-maximal dose of a known vasodilator like sodium nitroprusside to achieve 100% relaxation.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contracted tone induced by PE.

-

Plot the percent relaxation against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy).

-

Experimental Workflow Visualization:

Caption: Workflow for ex vivo assessment of vasodilator activity.

Investigation of In Vitro Cytotoxicity

Rationale and Causality: Before considering any therapeutic potential, a compound's safety profile must be established. Cytotoxicity assays are fundamental for determining the concentration range at which a compound may induce cell damage or death.[9] Furthermore, since Papaverine has been reported to have anti-cancer properties, it is crucial to assess if 4,6-DDMP shares this activity, and if so, whether it shows any selectivity for cancer cells over healthy cells.[10] The lactate dehydrogenase (LDH) release assay is a reliable and straightforward method for quantifying cytotoxicity by measuring cell membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, making it an excellent biomarker for necrosis.[9]

Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay

-

Cell Culture and Seeding:

-

Culture selected cell lines (e.g., K562 chronic myeloid leukemia cells, HepG2 liver cancer cells, and a non-cancerous control line like HEK293) in appropriate media and conditions.

-

Seed cells into a 96-well clear-bottom plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of 4,6-DDMP and Papaverine in culture medium.

-

Prepare controls:

-

Vehicle Control: Medium with the same final concentration of DMSO.

-

Maximum Release Control: Medium with a lysis agent (e.g., Triton X-100) to induce 100% cell death.

-

Medium Background Control: Culture medium only.

-

-

Remove the old medium from the cells and add 100 µL of the compound dilutions or control solutions to the appropriate wells.

-

Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).

-

-

LDH Measurement:

-

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, and diaphorase).

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of a stop solution provided with the kit.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Correct for background by subtracting the medium background control absorbance from all other values.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Compound Abs - Vehicle Control Abs) / (Max Release Abs - Vehicle Control Abs)] * 100

-

-

Plot the % cytotoxicity against the log concentration to determine the IC50 value.

-

Anticipated Data Presentation:

| Compound | K562 (CML) (IC50, µM) | HepG2 (Hepatocellular Carcinoma) (IC50, µM) | HEK293 (Non-cancerous) (IC50, µM) |

| Papaverine | Value | Value | Value |

| 4',6-DDMP | Value | Value | Value |

| Doxorubicin (Control) | Value | Value | Value |

Assay Principle Visualization:

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Discussion and Future Directions

The execution of these three core investigations will provide a foundational pharmacological profile of 4',6-Didemethyl Papaverine. The data will establish whether it acts as a PDE inhibitor, quantifies its functional effect on vascular tissue, and determines its general toxicity and potential for selective anti-cancer activity.

The results will form the basis for critical structure-activity relationship (SAR) analysis. For example, if 4,6-DDMP shows significantly higher potency or selectivity for a specific PDE isoform compared to Papaverine, it would strongly suggest that the 4' and 6-position methoxy groups are detrimental to binding to that particular target. Conversely, a loss of activity would imply these groups are essential for binding.

Based on these initial findings, future research could diverge into several exciting areas:

-

In Vivo Models: If potent vasodilatory effects are confirmed, studies in animal models of hypertension or vasospasm would be the next logical step.

-

Mechanism of Action Deep Dive: If cytotoxicity is observed, further assays to distinguish between apoptosis and necrosis (e.g., caspase activity assays, Annexin V staining) would be warranted.[9]

-

Pharmacokinetics: A comparative pharmacokinetic study of Papaverine and 4,6-DDMP would be essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile and in vivo half-life.

-

Off-Target Screening: A broad-spectrum screen (e.g., a safety panel) against a wide range of receptors, ion channels, and kinases would be crucial to identify any unforeseen activities or potential liabilities.

Conclusion

4',6-Didemethyl Papaverine currently exists in the scientific literature as a metabolic footnote to its well-known parent compound. However, its unique chemical structure warrants a dedicated investigation into its own biological properties. The multi-tiered experimental framework proposed in this guide—encompassing enzymatic, ex vivo functional, and in vitro cytotoxicity assays—provides a robust and logical pathway for the comprehensive characterization of this compound. By systematically exploring its potential as a phosphodiesterase inhibitor, a vasodilator, and a cytotoxic agent, the research community can effectively fill this knowledge gap, potentially uncovering a novel pharmacological agent with a unique therapeutic profile.

References

-

Hanna, C., & Parker, R. C. (1960). Papaverine analogs. 8. Comparative actions of papaverine, ethaverine and dioxyline on the cardiovascular system. Archives Internationales de Pharmacodynamie et de Thérapie, 126, 386-392. [Link]

-

Martin, M. L., Diaz, M. T., Montero, M. J., Prieto, P., San Roman, L., & Cortes, D. (1993). Antispasmodic activity of benzylisoquinoline alkaloids analogous to papaverine. Planta Medica, 59(1), 63-67. [Link]

-

Mapa, S. T., et al. (n.d.). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. OSTI.GOV. [Link]

-

Ashrafi, S., et al. (2023). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Pharmaceuticals, 16(10), 1475. [Link]

-

Ashrafi, S., et al. (2023). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. MDPI. [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

Wikipedia. (n.d.). Papaverine. Retrieved from [Link]

-

MDPI. (n.d.). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Retrieved from [Link]

-

Romero, S. A., et al. (2022). Endothelin A receptor inhibition increases nitric oxide-dependent vasodilation independent of superoxide in non-Hispanic Black young adults. American Journal of Physiology-Heart and Circulatory Physiology, 322(1), H110-H118. [Link]

-

JoVE. (2022, July 6). Endothelial-Dependent Flow-Mediated Vasodilation using U/S Assessment [Video]. YouTube. [Link]

-

Encyclopedia.pub. (2023). Papaverine and Its Mechanism of Action. Retrieved from [Link]

-

Inorganic Chemistry Research. (n.d.). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Retrieved from [Link]

-

JoVE. (2022, June 21). Tensometric Myograph Technique for Mouse Aort [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Mechanism of action of papaverine in smooth muscle relaxation. [Link]

-

ResearchGate. (n.d.). Total synthesis of Papaverine. [Link]

-

Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Inorg. Chem. Res.[Link]

-

ResearchGate. (n.d.). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. [Link]

-

Casey, D. P., et al. (2009). Combined inhibition of nitric oxide and vasodilating prostaglandins abolishes forearm vasodilatation to systemic hypoxia in healthy humans. The Journal of Physiology, 587(Pt 20), 4973–4983. [Link]

-

Labiotech.eu. (n.d.). A new approach could radically change erectile dysfunction treatment. Retrieved from [Link]

-

Rosen, M., & Popp, F. D. (1962). Synthesis of Papaverine and Some Related Compounds. Journal of the American Chemical Society. [Link]

-

Jones, J., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of Analytical Toxicology, 43(7), 539–546. [Link]

-

PubChem. (n.d.). Papaverine. Retrieved from [Link]

-